molecular formula C41H67N7O12 B12808998 L-Valine, N-(N-(2,4,5-trideoxy-4-((N2-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-leucyl)-L-asparaginyl)amino)-5-phenyl-L-threo-pentonoyl)-L-isoleucyl)-, methyl ester CAS No. 127231-53-2

L-Valine, N-(N-(2,4,5-trideoxy-4-((N2-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-leucyl)-L-asparaginyl)amino)-5-phenyl-L-threo-pentonoyl)-L-isoleucyl)-, methyl ester

Cat. No.: B12808998
CAS No.: 127231-53-2
M. Wt: 850.0 g/mol
InChI Key: RZTOBLXFOIFPNA-CWIYOQQCSA-N
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Description

L-Valine, N-(N-(2,4,5-trideoxy-4-((N2-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-leucyl)-L-asparaginyl)amino)-5-phenyl-L-threo-pentonoyl)-L-isoleucyl)-, methyl ester is a complex organic compound It is a derivative of L-Valine, an essential amino acid, and is characterized by its intricate structure involving multiple amino acids and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, N-(N-(2,4,5-trideoxy-4-((N2-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-leucyl)-L-asparaginyl)amino)-5-phenyl-L-threo-pentonoyl)-L-isoleucyl)-, methyl ester typically involves multi-step organic synthesis. The process begins with the protection of functional groups to prevent unwanted reactions. Key steps include:

    Protection of Amino Groups: Using tert-butoxycarbonyl (Boc) groups to protect amino groups.

    Peptide Bond Formation: Coupling reactions to form peptide bonds between amino acids.

    Deprotection: Removal of protecting groups to yield the final product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve automated peptide synthesizers and high-throughput techniques to ensure efficiency and purity. These methods are optimized for large-scale production and may include purification steps such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Valine, N-(N-(2,4,5-trideoxy-4-((N2-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-leucyl)-L-asparaginyl)amino)-5-phenyl-L-threo-pentonoyl)-L-isoleucyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

L-Valine, N-(N-(2,4,5-trideoxy-4-((N2-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-leucyl)-L-asparaginyl)amino)-5-phenyl-L-threo-pentonoyl)-L-isoleucyl)-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Studied for its role in cellular processes and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of L-Valine, N-(N-(2,4,5-trideoxy-4-((N2-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-leucyl)-L-asparaginyl)amino)-5-phenyl-L-threo-pentonoyl)-L-isoleucyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound may modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions and signaling.

Comparison with Similar Compounds

Similar Compounds

    L-Valine: An essential amino acid with a simpler structure.

    L-Leucine: Another essential amino acid with similar properties.

    L-Isoleucine: An isomer of leucine with distinct biological functions.

Properties

CAS No.

127231-53-2

Molecular Formula

C41H67N7O12

Molecular Weight

850.0 g/mol

IUPAC Name

methyl (2S)-2-[[(2S,3S)-2-[[(3S,4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxy-5-phenylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C41H67N7O12/c1-11-24(6)34(38(56)48-33(23(4)5)39(57)59-10)47-32(52)20-30(50)26(18-25-15-13-12-14-16-25)43-36(54)28(19-31(42)51)45-35(53)27(17-22(2)3)44-37(55)29(21-49)46-40(58)60-41(7,8)9/h12-16,22-24,26-30,33-34,49-50H,11,17-21H2,1-10H3,(H2,42,51)(H,43,54)(H,44,55)(H,45,53)(H,46,58)(H,47,52)(H,48,56)/t24-,26-,27-,28-,29-,30-,33-,34-/m0/s1

InChI Key

RZTOBLXFOIFPNA-CWIYOQQCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)C[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)OC(C)(C)C)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CC(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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